molecular formula C32H37NO13 B1683914 Sabarubicin CAS No. 211100-13-9

Sabarubicin

Katalognummer: B1683914
CAS-Nummer: 211100-13-9
Molekulargewicht: 643.6 g/mol
InChI-Schlüssel: VQHRZZISQVWPLK-UIRGBLDSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sabarubicin, auch bekannt als MEN-10755, ist ein Disaccharid-Analogon von Doxorubicin. Es wird hauptsächlich zur Behandlung von kleinzelligem Lungenkrebs (SCLC) eingesetzt. This compound hat eine überlegene Antitumorwirksamkeit im Vergleich zu Doxorubicin gezeigt, was wahrscheinlich mit der Aktivierung der p53-unabhängigen Apoptose zusammenhängt .

Herstellungsmethoden

This compound wird ausgehend von 14-Acetoxyidarubicinon synthetisiert. Die Synthese beinhaltet die Herstellung von Disaccharid-Derivaten in der Daunorubicin- und 4-Demethoxy-(Idarubicin)-Reihe. Die erste an den Aglycon gebundene Zuckerkomponente ist ein nicht-aminierter Zucker, wie z. B. 2-Desoxy-l-Rhamnose oder 2-Desoxy-l-Fucose, und die zweite Komponente ist Daunosamin. Die Verbindungen, die 2-Desoxy-l-Fucose enthalten, weisen im Vergleich zu denjenigen, die 2-Desoxy-l-Rhamnose enthalten, überlegene pharmakologische Eigenschaften auf .

Vorbereitungsmethoden

Sabarubicin is synthesized starting from 14-acetoxyidarubicinone. The synthesis involves the preparation of disaccharide derivatives in the daunorubicin and 4-demethoxy (idarubicin) series. The first sugar moiety linked to the aglycone is a non-aminated sugar, such as 2-deoxy-l-rhamnose or 2-deoxy-l-fucose, and the second moiety is daunosamine. The compounds containing 2-deoxy-l-fucose exhibit superior pharmacological properties compared to those containing 2-deoxy-l-rhamnose .

Analyse Chemischer Reaktionen

Sabarubicin unterliegt verschiedenen chemischen Reaktionen, darunter Glykosylierung und Interaktionen mit biologischen Makromolekülen. Der Glykosylierungsprozess beinhaltet die Synthese des entsprechenden aktivierten Zuckerzwischenprodukts und die Glykosylierung der entsprechenden Aglycone. Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Disaccharid-Derivate mit überlegenen pharmakologischen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Sabarubicin is a derivative of doxorubicin being developed by Menarini Pharmaceuticals for treating solid tumors, including small cell lung cancer . It belongs to the class of anthracyclines and cytostatic antibiotics, and it functions by stimulating apoptosis and reactive oxygen species, as well as inhibiting RNA synthesis and type II DNA topoisomerase .

Development Overview

This compound is currently in Phase II clinical trials for small cell lung cancer . Although development for solid tumors has been reported, there have been no recent reports . this compound has also been studied in trials for prostate cancer, testicular germ cell tumor, and unspecified adult solid tumors .

Preclinical Studies

Preclinical results suggest that this compound has strong antitumor activity, especially when combined with cisplatin (DDP), in lung tumors . In vitro, the drug combination was more cytotoxic than either drug alone, showing a synergistic effect in tumor cell lines. In xenograft experiments, this compound combined with DDP had a superior antitumor effect .

Clinical Studies

  • Ovarian Cancer: A Phase II study of this compound as a second-line therapy for patients with locally advanced or metastatic ovarian cancer showed limited activity in patients with resistant ovarian cancer . However, the study indicated disease stabilization and a manageable toxicity profile, suggesting further investigation may be warranted in advanced ovarian cancer .
  • Small Cell Lung Cancer: this compound is in clinical development for small cell lung cancer .

Combination Therapies

This compound has been investigated in combination with other antitumour agents. Studies have evaluated in vitro cytotoxic effects and in vivo antitumour activities produced by combining this compound and cisplatin (DDP) . The drug combination was generally more cytotoxic in vitro than single drugs alone, showing a synergistic effect in both non-small cell lung carcinoma (NSCLC) and small-cell lung carcinoma (SCLC) cell lines .

Molecular Mechanisms

This compound stimulates DNA binding of NF-ÎB, similar to doxorubicin . It has also been studied in combination with parthenolide, an NF-ÎB inhibitor, to measure cell mortality .

Pharmacokinetic Studies

Wirkmechanismus

Sabarubicin exerts its effects by activating p53-independent apoptosis. It belongs to the class of anthracyclines, which are polyketides containing a tetracenequinone ring structure with a sugar attached by glycosidic linkage. The activation of p53-independent apoptosis is believed to be the key mechanism behind its superior antitumor efficacy .

Vergleich Mit ähnlichen Verbindungen

Sabarubicin wird mit anderen Anthracyclinen wie Doxorubicin und Idarubicin verglichen. Während Doxorubicin für verschiedene Krebsarten weit verbreitet ist, hat this compound in präklinischen Modellen eine überlegene Antitumorwirksamkeit gezeigt. Die einzigartige Disaccharidstruktur von this compound mit 2-Desoxy-l-Fucose und Daunosamin trägt zu seinen verbesserten pharmakologischen Eigenschaften bei. Andere ähnliche Verbindungen sind Daunorubicin und Epirubicin, die ebenfalls zur Klasse der Anthracycline gehören .

Biologische Aktivität

Sabarubicin (MEN-10755) is a synthetic anthracycline analogue that has garnered attention for its potential as an anticancer agent, particularly in cases resistant to conventional therapies. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its antitumor effects primarily through the inhibition of DNA topoisomerase II, a crucial enzyme involved in DNA replication and repair. By stabilizing the DNA-topoisomerase II complex, this compound induces double-strand breaks in DNA, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective against tumors that have developed resistance to traditional chemotherapeutics like doxorubicin.

Key Findings:

  • This compound shows superior efficacy compared to doxorubicin in preclinical models, particularly in doxorubicin-resistant tumor cells .
  • It activates p53-independent apoptosis pathways, contributing to its effectiveness against resistant cancer types .

Clinical Efficacy

This compound has been evaluated in several clinical trials for various cancer types, including hormone-refractory prostate cancer and ovarian cancer. The following table summarizes key findings from phase II studies:

Study ReferenceCancer TypePatient CountDose (mg/m²)PSA Response Rate (%)Overall Survival (months)Notable Toxicities
HRPC378026.518.7Neutropenia (64.9%)
Ovarian19805.362Neutropenia (48%)

Case Studies

  • Hormone-Refractory Prostate Cancer :
    • In a multicenter phase II trial, this compound was administered to patients with advanced HRPC. The study reported a PSA response rate of 26.5%, with a median overall survival of 18.7 months . The main toxicity observed was grade 3/4 neutropenia in 64.9% of patients.
  • Ovarian Cancer :
    • Another phase II study focused on patients with platinum-taxane resistant ovarian cancer showed limited activity with one confirmed partial response and several instances of stable disease . The median time to disease progression was approximately 125 days.

Safety Profile

The safety profile of this compound is generally manageable, with myelosuppression being the primary concern. While cardiotoxicity is associated with many anthracyclines, this compound has shown a lower incidence of severe cardiac events compared to its predecessors.

Notable Toxicities:

  • Neutropenia : Commonly observed, requiring monitoring and potential dose adjustments.
  • Cardiotoxicity : Mild cumulative effects; significant decreases in left ventricular ejection fraction were noted but rarely led to congestive heart failure .

Eigenschaften

IUPAC Name

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37NO13/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHRZZISQVWPLK-UIRGBLDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870233
Record name Sabarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

643.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211100-13-9
Record name Sabarubicin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=211100-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sabarubicin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211100139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sabarubicin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12410
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Sabarubicin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SABARUBICIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS499WOZ93
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sabarubicin
Reactant of Route 2
Reactant of Route 2
Sabarubicin
Reactant of Route 3
Sabarubicin
Reactant of Route 4
Sabarubicin
Reactant of Route 5
Sabarubicin
Reactant of Route 6
Sabarubicin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.